molecular formula C18H23N3O4S B6513017 N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 851129-68-5

N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B6513017
CAS No.: 851129-68-5
M. Wt: 377.5 g/mol
InChI Key: QERPTWJFLUKITN-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethoxyphenyl group and at position 2 with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a cyclohexyl group. While direct experimental data for this compound are absent in the provided evidence, its synthesis likely follows established S-alkylation routes, as seen in analogs like 2-chloro-N-arylacetamide derivatives reacting with oxadiazole thiols .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-23-13-8-9-15(24-2)14(10-13)17-20-21-18(25-17)26-11-16(22)19-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERPTWJFLUKITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is often introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the oxadiazole derivative with the cyclohexyl group and the acetamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic medium) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural features, it may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new drugs or materials.

    Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfur atom could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Analysis

  • Similar dimethoxy motifs in ’s compound and trimethoxy groups in suggest roles in enhancing lipophilicity and bioactivity. Analogs with 4-acetamidophenyl () or indole-methyl () substituents demonstrate how polar groups modulate solubility and target specificity .
  • N-Substituent Variations :

    • The target’s cyclohexyl group is distinct from aryl N-substituents in most analogs. This aliphatic chain may improve membrane permeability but reduce π-π stacking with aromatic enzyme pockets .
    • Aryl N-substituents (e.g., ’s derivatives) often correlate with antimicrobial activity, as seen in S. aureus inhibition .

Physicochemical Properties

  • However, analogs like ’s compound (504.58 g/mol) indicate that such structures are synthetically feasible . Methoxy groups generally enhance lipid solubility, while polar sulfonyl or acetamide groups (e.g., and ) improve water solubility .

Biological Activity

N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a cyclohexyl group, an oxadiazole ring, and a sulfanylacetamide moiety. Its molecular formula is C18H23N3O4S, with a molecular weight of 377.5 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the field of oncology.

Research indicates that this compound may exert its biological effects primarily through the inhibition of c-Src, a tyrosine kinase involved in various cellular processes including proliferation and survival pathways. This inhibition can lead to:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : It appears to hinder the formation of new blood vessels in tumor-bearing models, which is crucial for tumor growth and metastasis.

Synthesis and Structural Analogues

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The unique combination of functional groups in this compound contributes to its distinct biological activities compared to simpler analogues.

Structural Analogues Comparison

Compound NameMolecular FormulaKey Features
N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamideC17H21N3O3SSimilar oxadiazole structure but different methoxy substitution
N-cyclohexyl-2-{[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC19H24N4OSContains a triazole instead of an oxadiazole
N-(2,5-Dimethoxyphenyl)acetamideC10H13NO3A simpler structure focused on acetamide functionality

Antitumor Activity

In vitro studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • KB (human oral epidermoid carcinoma)
    • DLD (human colorectal carcinoma)
    • HepG2 (human liver carcinoma)

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanistic Insights

Further investigation into the mechanism revealed that the compound interacts with c-Src and possibly other kinases involved in cancer progression. This interaction is crucial for understanding how to optimize its efficacy as an anti-tumor agent.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Oxadiazole Derivatives : A related study reported that derivatives containing oxadiazole rings showed promising results as RET kinase inhibitors in cancer therapy. The findings suggest that structural features similar to those in this compound may enhance biological activity against specific cancer types.

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